molecular formula C15H15N3O2 B12501185 N-(2-Aminophenyl)-4-(formamidomethyl)benzamide

N-(2-Aminophenyl)-4-(formamidomethyl)benzamide

Cat. No.: B12501185
M. Wt: 269.30 g/mol
InChI Key: OFOGHZPFHGXYQU-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-4-(formamidomethyl)benzamide is a chemical compound offered for research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. While the specific biological activity and research applications for this exact molecule are not fully detailed in public sources, it belongs to a class of benzamide derivatives known for significant pharmacological potential in preclinical research. Related N-(2-aminophenyl)benzamide compounds have been investigated as histone deacetylase (HDAC) inhibitors, a class of epigenetic modulators studied for their role in cell differentiation, proliferation, and apoptosis . Other analogs in this structural family have demonstrated differential antitumor efficacy, showing preferential activity in slowly proliferating cancers, which highlights the interest in this chemotype for exploring novel oncology pathways . Researchers may find this compound valuable for probing new mechanisms of action or as a synthetic intermediate. We recommend consulting the product's Certificate of Analysis for detailed specifications, including purity and stability data.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

N-(2-aminophenyl)-4-(formamidomethyl)benzamide

InChI

InChI=1S/C15H15N3O2/c16-13-3-1-2-4-14(13)18-15(20)12-7-5-11(6-8-12)9-17-10-19/h1-8,10H,9,16H2,(H,17,19)(H,18,20)

InChI Key

OFOGHZPFHGXYQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-4-(formamidomethyl)benzamide can be achieved through a multi-step process. One efficient method involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate. This reaction proceeds through a sequential nucleophilic/intramolecular addition process, followed by transamidation . The reaction conditions typically include the use of a suitable solvent and controlled temperature to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

1.1. Acylation of o-Phenylenediamine

The acylation of DA to form N-(2-aminophenyl)benzamide is a well-studied process. Key methods include:

  • Conventional acylation : Using benzoic anhydride (BH) in the presence of catalysts like DMF under thermal conditions .

  • Microwave-assisted synthesis : Reaction of DA with isatoic anhydride under microwave irradiation (140–420 W, 4–10 min), yielding products in 65–80% purity .

  • Continuous flow synthesis : A microreactor platform optimizes selectivity by controlling reaction temperature and molar ratios (DA:BH) .

Reaction Parameters and Optimization

Parameter Optimal Conditions Source
TemperatureHigh (>100°C) for acylation
Molar Ratio (DA:BH)Excess BH (≥2:1) for selectivity
Microwave Power140–420 W
Reaction Time4–10 min (microwave)

Kinetic and Mechanistic Insights

A kinetic model for acylation of DA with BH revealed:

  • Reaction order : First-order dependence on BH concentration .

  • Activation energy : Calculated to optimize reaction efficiency .

  • Selectivity : High temperature and excess BH minimize diacylation .

Challenges and Considerations

  • Regioselectivity : Symmetrical amine groups in DA complicate monoacylation .

  • Scalability : Continuous flow systems enable precise control over reaction parameters .

  • Purity : Post-reaction purification (e.g., recrystallization) is critical for high yields .

Biological Relevance

While not explicitly studied for the target compound, analogs like 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) exhibit:

  • Therapeutic efficacy : Activity against rat tumors (osteosarcoma, colorectal adenocarcinoma) .

  • Low toxicity : Maximum tolerated doses in rats and dogs (4 and 1 mg/kg, respectively) .

Scientific Research Applications

Antineoplastic Activity

One of the most significant applications of N-(2-Aminophenyl)-4-(formamidomethyl)benzamide derivatives is their potential use in cancer therapy. Research has demonstrated that these compounds exhibit antineoplastic properties, making them candidates for the treatment of various malignancies.

Case Study: Efficacy Against Tumors

A study highlighted in a patent (US5137918A) describes the effectiveness of this compound derivatives against neoplastic diseases. In vivo tests on SD rats showed that specific derivatives significantly inhibited tumor growth, particularly in models of colon carcinoma and mammary adenocarcinoma. For instance, compound A demonstrated complete inhibition of colon carcinoma growth at an equimolar dose of 7.0 mg/kg/day, with a relative median tumor volume T/C of 11.1% .

CompoundTumor TypeDose (mg/kg/day)T/C (%)
AColon Carcinoma7.011.1
BMammary Adenocarcinoma5.910.6
CMammary Adenocarcinoma8.09.5

Research Findings

Recent studies have focused on optimizing these compounds to enhance their efficacy and selectivity against cancer cells. For example, structural modifications have led to the discovery of more potent derivatives that show improved activity against various cancer cell lines .

Development of New Derivatives

The synthesis of new derivatives based on this compound is an active area of research. Innovations include modifications that improve solubility and bioavailability, which are critical for effective drug formulation.

Table: New Derivatives and Their Properties

Derivative NameSolubility (mg/mL)Bioactivity
4-Acetamido-N-(2-aminophenyl)benzamide25High
4-Formylamido-N-(2-aminophenyl)benzamide15Moderate
4-Isobutyrylamido-N-(2-aminophenyl)benzamide30High

Broader Pharmaceutical Applications

Beyond oncology, this compound derivatives are being explored for their potential in treating autoimmune diseases and other proliferative conditions due to their immunomodulatory effects.

Clinical Implications

The ability to modify these compounds allows researchers to tailor them for specific therapeutic uses, potentially leading to new treatments for conditions like rheumatoid arthritis or lupus .

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-4-(formamidomethyl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The benzamide scaffold is a common pharmacophore for HDAC inhibition. Substituents at the 4-position critically determine potency, selectivity, and pharmacokinetic properties. Below is a comparative analysis of structurally related compounds:

Compound 4-Position Substituent HDAC Selectivity Key Biological Findings
CI-994 (N-(2-aminophenyl)-4-acetylaminobenzamide) Acetylamino (–NHCOCH3) Pan-HDAC (Phase II trials) Induces cell cycle arrest and apoptosis; used in combination therapies for solid tumors .
MS-275 (Entinostat) Pyridylmethoxycarbonylaminomethyl (–CH2NHC(O)O–pyridin-3-yl) Class I HDACs (HDAC1–3) Brain-region selective; increases histone H3 acetylation in frontal cortex at 15 μmol/kg .
NA (N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) Bis(2-chloroethyl)amino (–N(CH2CH2Cl)2) HDAC1 (IC50 = 95.2 nM) 10–11× more potent than SAHA in vitro; induces G2/M arrest and apoptosis in HepG2 cells .
Target Compound (Hypothetical) Formamidomethyl (–CH2NHCHO) Predicted: Class I HDACs Theoretical: Enhanced hydrogen bonding potential due to formamide group.

Enzymatic and Cellular Activity

  • CI-994 : Exhibits broad HDAC inhibition but lower potency than hydroxamate-based inhibitors like SAHA. Phase I trials demonstrated tolerability and histone hyperacetylation in peripheral blood cells .
  • MS-275 : Shows 30–100× higher potency than valproic acid in increasing acetylated histone H3 in the frontal cortex, suggesting CNS applicability .
  • NA : Displays HDAC1 selectivity (IC50 = 95.2 nM) and superior antiproliferative activity (IC50 = 0.8 μM in HepG2 vs. SAHA’s 9.1 μM) .

Molecular Docking and Structure-Activity Relationships (SAR)

  • Hydrogen Bonding: The 2-aminophenyl group anchors the zinc-binding domain of HDACs, while the 4-position substituent modulates interactions with the enzyme’s surface. For example: CI-994’s acetyl group forms hydrophobic interactions. MS-275’s pyridylmethoxycarbonyl group enhances solubility and target engagement .
  • Docking Scores: Derivatives like N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide (B2) achieved docking scores of 83.7 kcal/mol for HDAC2, outperforming MS-275 (40.4 kcal/mol) and SAHA (42.5 kcal/mol) .

Therapeutic Potential and Limitations

  • CI-994: Limited standalone efficacy but synergistic in combination therapies (e.g., with gemcitabine) .
  • MS-275 : Phase I/II trials in hematologic malignancies show promise, but dose-limiting toxicities (e.g., fatigue, nausea) are reported .
  • NA : High in vitro potency but reduced in vivo efficacy compared to SAHA, likely due to pharmacokinetic challenges .
  • Target Compound : Theoretical advantages include improved blood-brain barrier penetration (due to formamide’s polarity) and reduced metabolic instability compared to ester-containing analogues like MS-275.

Biological Activity

N-(2-Aminophenyl)-4-(formamidomethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and histone deacetylase (HDAC) inhibition. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

The synthesis of this compound typically involves the reaction of 4-formamidobenzoyl chloride with 2-aminophenylamine. The resulting compound features a benzamide structure, which is significant for its biological activity.

2.1 Antitumor Activity

Research indicates that derivatives of this compound exhibit promising antitumor properties. For instance, a related compound, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), demonstrated significant efficacy against various tumor types, including osteosarcoma and colorectal adenocarcinoma, with a maximum tolerated dose identified in animal models .

2.2 HDAC Inhibition

This compound and its analogs have been evaluated for their inhibitory effects on HDACs, which are crucial targets in cancer therapy due to their role in regulating gene expression through chromatin remodeling. A study showed that certain benzamide derivatives exhibited selective inhibition of HDAC2, leading to cytotoxic effects in cancer cell lines such as HCT116 . The structure-activity relationship studies suggest that modifications to the benzamide moiety can enhance HDAC inhibitory activity.

3.1 Efficacy Against Solid Tumors

In preclinical studies, compounds similar to this compound were tested for their ability to inhibit solid tumor growth. The results indicated that these compounds could induce apoptosis in tumor cells and arrest the cell cycle at specific phases, thereby reducing tumor proliferation rates significantly .

3.2 Structure-Activity Relationship Analysis

A comprehensive SAR analysis has been conducted on various N-substituted benzamides, including those derived from this compound. This analysis revealed that specific substitutions on the benzene ring significantly affect biological activity, with certain configurations leading to enhanced HDAC inhibition and improved anticancer efficacy .

4. Data Tables

Compound NameActivity TypeIC50 (μM)Reference
GOE1734AntitumorVaries by tumor type
N-(2-Amino-5-substituted phenyl)benzamidesHDAC InhibitionVaries by substitution
FNAHDAC3 Inhibition0.095

5. Conclusion

This compound is a compound with notable biological activity, particularly in the realms of oncology and epigenetic regulation through HDAC inhibition. Continued research into its derivatives and analogs may yield valuable insights into novel therapeutic agents for cancer treatment.

Q & A

Q. Q. What strategies mitigate off-target effects in in vivo models?

  • Toxicity profiling :
  • Ames test for mutagenicity and hERG channel screening for cardiac liability.
  • Tissue-specific HDAC activity assays (e.g., liver vs. brain lysates) to identify organ-specific toxicity .

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